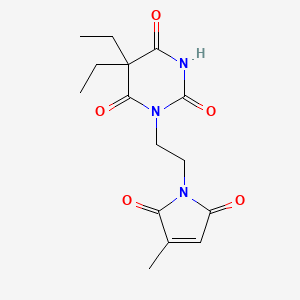
Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active.
準備方法
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity .
化学反応の分析
Barbituric acid derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the barbituric acid framework. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in biochemical studies.
Medicine: Barbituric acid derivatives have historically been used as sedatives and anesthetics, although the specific compound may have different pharmacological properties.
Industry: It can be used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of barbituric acid derivatives typically involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. These compounds can prolong the duration of chloride channel opening, leading to increased inhibitory effects in the central nervous system. The specific molecular targets and pathways involved depend on the structure of the derivative and its interaction with biological receptors .
類似化合物との比較
Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)- can be compared with other barbituric acid derivatives such as:
5,5-diethylbarbituric acid: A simpler derivative with hypnotic properties.
5-ethyl-5-(1-methyl-2-butenyl)-barbituric acid: Another derivative with different functional groups and potential applications. The uniqueness of the compound lies in its specific functional groups, which may impart distinct chemical and biological properties.
特性
CAS番号 |
35189-14-1 |
|---|---|
分子式 |
C15H19N3O5 |
分子量 |
321.33 g/mol |
IUPAC名 |
5,5-diethyl-1-[2-(3-methyl-2,5-dioxopyrrol-1-yl)ethyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H19N3O5/c1-4-15(5-2)12(21)16-14(23)18(13(15)22)7-6-17-10(19)8-9(3)11(17)20/h8H,4-7H2,1-3H3,(H,16,21,23) |
InChIキー |
COIPJCGZRZRPFH-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCN2C(=O)C=C(C2=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
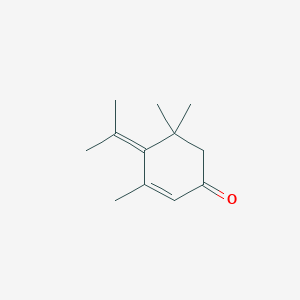
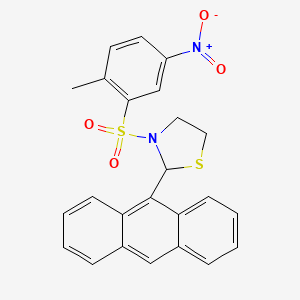
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
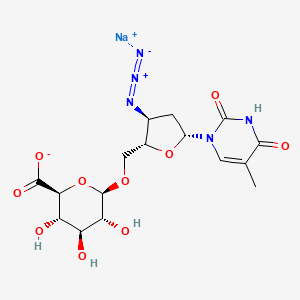
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
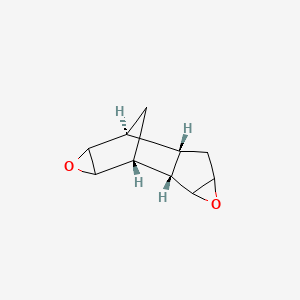
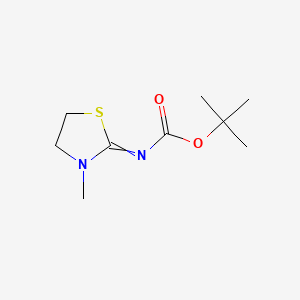
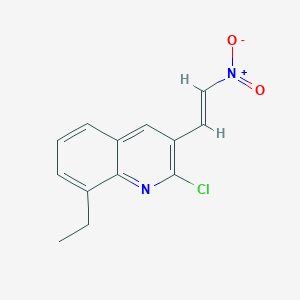
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
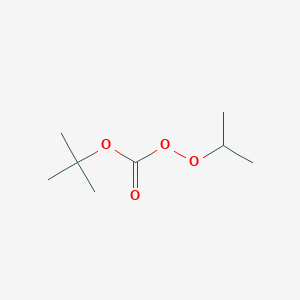
![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
